

Unraveling the DNA Binding Specificity of Cohesin Subunit SA-2: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SA-2

Cat. No.: B610642

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals confirming the sequence-independent DNA binding of Cohesin Subunit **SA-2 (SA-2)**, also known as STAG2. This guide objectively compares its performance with other DNA-binding proteins and provides supporting experimental data.

The cohesin complex, a key player in sister chromatid cohesion, DNA repair, and genome organization, relies on the intricate interplay of its subunits. Among them, **SA-2** has been identified as a crucial component with a unique mode of interaction with DNA. This guide delves into the experimental evidence that establishes **SA-2** as a sequence-independent DNA-binding protein, contrasting it with its paralog SA-1 (STAG1) and other proteins that exhibit different DNA binding specificities.

Data Presentation: Comparative DNA Binding Affinities

The following table summarizes the equilibrium dissociation constants (K_d) for **SA-2** and other selected DNA-binding proteins with various DNA substrates. Lower K_d values indicate higher binding affinity.

Protein	DNA Substrate	Dissociation Constant (Kd)	Binding Specificity	Reference
SA-2 (STAG2)	ssDNA (45 nt)	28 ± 5 nM	Sequence-Independent (Structure-Specific)	[1]
dsDNA (45 bp)	140 ± 20 nM	Sequence-Independent	[1]	
dsDNA end	High Affinity (Qualitative)	Structure-Specific	[1]	
ssDNA gap	High Affinity (Qualitative)	Structure-Specific	[1]	
Flap, Fork	High Affinity (Qualitative)	Structure-Specific	[1]	
SA-1 (STAG1)	Telomeric dsDNA	High Affinity	Sequence-Specific	[2]
Non-telomeric dsDNA	Lower Affinity	[2]		
HMGB1	Non-specific dsDNA	~60 nM	Sequence-Independent	[1]
H-NS	Non-specific AT-rich DNA	~60 nM	Sequence-Independent (AT-rich preference)	[1]

Experimental Evidence for Sequence-Independent Binding of SA-2

Experimental studies utilizing advanced biophysical techniques have unequivocally demonstrated that **SA-2**'s interaction with DNA is not dictated by the underlying nucleotide sequence but rather by the DNA's structural conformation.

Key Findings:

- Preference for Single-Stranded DNA (ssDNA): Fluorescence anisotropy measurements reveal that **SA-2** binds to ssDNA with a significantly higher affinity (lower Kd) than to double-stranded DNA (dsDNA)[1].
- Recognition of DNA Intermediates: Atomic Force Microscopy (AFM) and fluorescence microscopy imaging have shown that **SA-2** preferentially binds to DNA structures that mimic intermediates in DNA replication and repair, such as dsDNA ends, single-stranded gaps, flaps, and forks[1].
- Lack of Sequence Specificity: Unlike its paralog SA-1, which shows a preference for telomeric sequences, **SA-2** does not exhibit specific binding to centromeric or telomeric DNA sequences[2]. This further underscores its sequence-independent mode of DNA interaction.

Comparison with Other DNA-Binding Proteins

To provide a broader context for **SA-2**'s binding characteristics, it is compared with other proteins exhibiting distinct DNA binding modes.

- SA-1 (STAG1): In contrast to **SA-2**, SA-1 demonstrates sequence-specific binding, with a notable preference for double-stranded telomeric DNA sequences[2][3]. This functional divergence between the two cohesin paralogs suggests they have distinct roles in genome maintenance.
- High-Mobility Group Box 1 (HMGB1): Similar to **SA-2**, HMGB1 is a non-histone chromosomal protein that binds to DNA in a sequence-independent manner. It is known to bind to the minor groove of the DNA and induce bending.
- Histone-like Nucleoid-Structuring Protein (H-NS): This bacterial protein also exhibits sequence-independent DNA binding, with a preference for AT-rich regions[1][4][5][6]. H-NS plays a crucial role in bacterial chromosome organization and gene silencing.

The sequence-independent binding of **SA-2**, with its preference for specific DNA structures, highlights its specialized role in processes where such structures are prevalent, such as DNA replication and repair.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Anisotropy for Measuring DNA Binding Affinity

This technique measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon protein binding.

Protocol:

- **Preparation of DNA Substrates:** Synthesize and purify single-stranded or double-stranded DNA oligonucleotides. For anisotropy measurements, one strand is typically labeled with a fluorescent dye (e.g., FAM).
- **Protein Purification:** Purify recombinant **SA-2** protein to homogeneity.
- **Binding Reaction:** In a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.1 mg/ml BSA), titrate increasing concentrations of **SA-2** protein into a constant concentration of the fluorescently labeled DNA substrate (e.g., 5 nM).
- **Incubation:** Allow the binding reactions to equilibrate at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes).
- **Measurement:** Measure the fluorescence anisotropy of each sample using a fluorometer. The excitation and emission wavelengths will depend on the fluorescent label used.
- **Data Analysis:** Plot the change in anisotropy as a function of the protein concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_d).

Atomic Force Microscopy (AFM) for Visualizing Protein-DNA Interactions

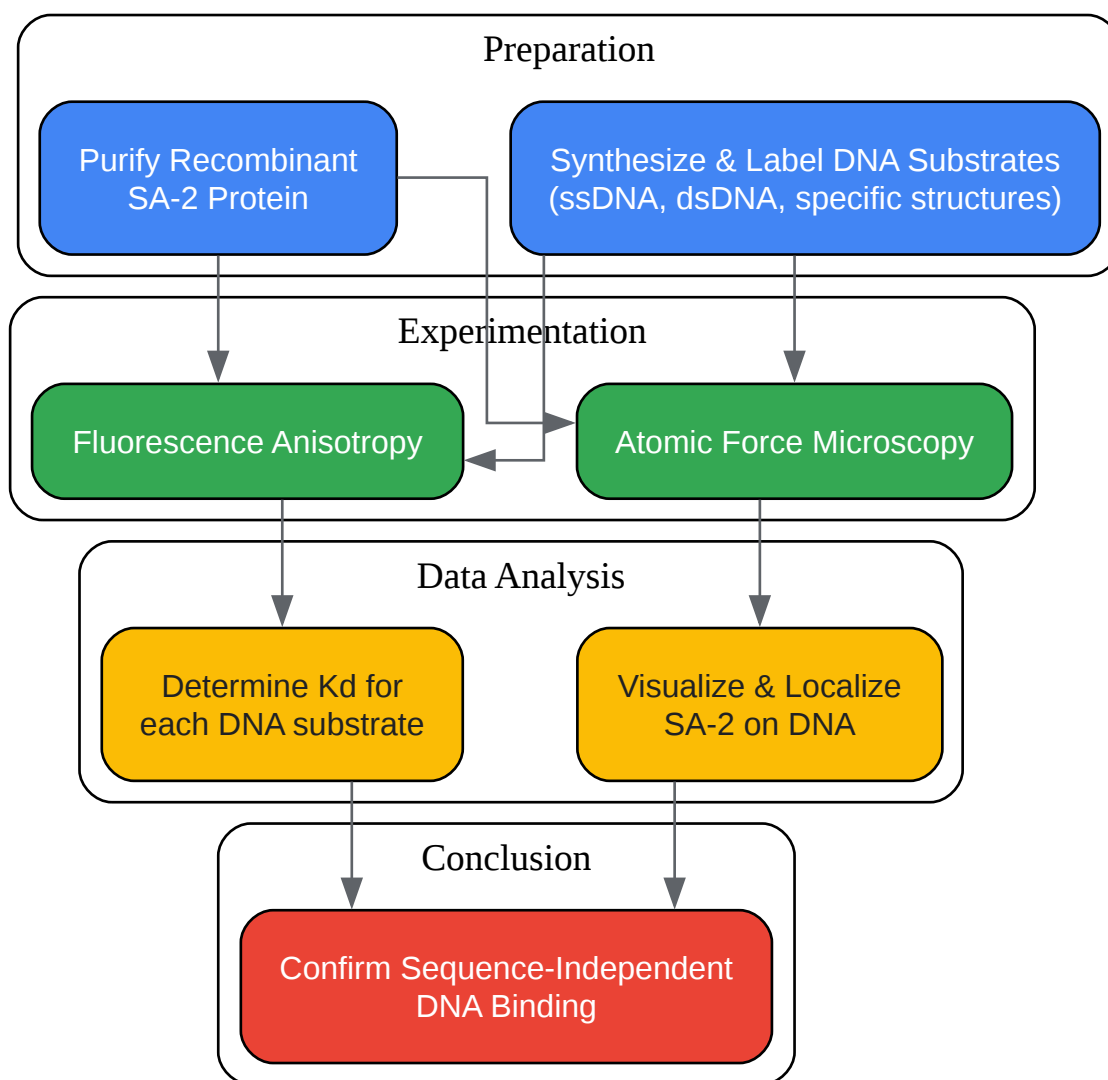
AFM allows for the direct visualization of individual protein-DNA complexes at the nanoscale.

Protocol:

- Sample Preparation:
 - Prepare a freshly cleaved mica surface as the substrate.
 - Incubate the mica with a solution containing the DNA of interest (e.g., linearized plasmid DNA) in a deposition buffer (e.g., 10 mM HEPES, 10 mM MgCl₂) to allow the DNA to adhere to the surface.
 - Gently rinse the surface to remove unbound DNA.
 - Add the purified **SA-2** protein to the DNA-coated surface and incubate to allow for binding.
- Imaging:
 - Image the sample in tapping mode in liquid using an AFM instrument. This minimizes the forces applied to the biological molecules.
 - Use sharp AFM tips to achieve high resolution.
- Image Analysis:
 - Analyze the AFM images to identify and characterize the protein-DNA complexes.
 - Measure the position of **SA-2** binding on the DNA molecules to determine if there is any sequence or structural preference.
 - Volume analysis of the bound protein can provide information about the stoichiometry of the interaction.

Visualizations

Experimental Workflow for Determining Sequence-Independent DNA Binding



[Click to download full resolution via product page](#)

Caption: Workflow for confirming sequence-independent DNA binding of **SA-2**.

This guide provides a comprehensive overview of the experimental evidence confirming the sequence-independent nature of **SA-2**'s DNA binding. The data presented, along with the detailed experimental protocols, offer valuable insights for researchers working on the cohesin complex and its role in genome stability. The comparison with other DNA-binding proteins further highlights the unique functional niche of **SA-2** in cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A single molecule analysis of H-NS uncouples DNA binding affinity from DNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cohesin SA2 is a sequence-independent DNA-binding protein that recognizes DNA replication and repair intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [Unraveling the DNA Binding Specificity of Cohesin Subunit SA-2: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610642#confirming-the-sequence-independent-dna-binding-of-sa-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com